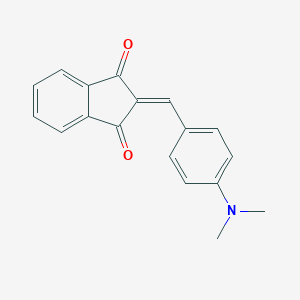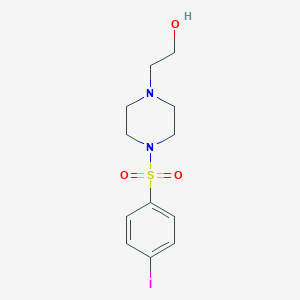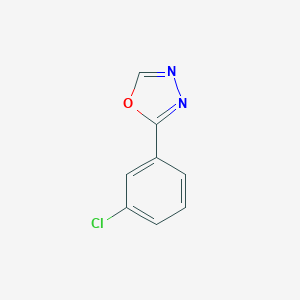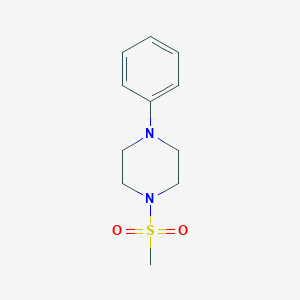
Ácido 2-(1-(terc-butoxicarbonil)piperidin-4-IL)benzoico
Descripción general
Descripción
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a 4-aryl piperidine compound that serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in optimizing drug-like properties and enhancing the efficacy of bifunctional protein degraders.
Aplicaciones Científicas De Investigación
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid has several scientific research applications, including:
Chemistry: Used as a semi-flexible linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase. This binding leads to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a potential impact of the rigidity in the linker region .
Result of Action
The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system when it is part of a PROTAC . This can lead to the downregulation of the target protein’s function in the cell.
Action Environment
The storage temperature for the compound is recommended to be 2-8°c , suggesting that temperature could be a factor in its stability.
Análisis Bioquímico
Biochemical Properties
The compound, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, plays a significant role in biochemical reactions, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras). It acts as a linker, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The nature of these interactions is largely determined by the specific ligands used and the target protein.
Cellular Effects
The cellular effects of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid are primarily related to its role in targeted protein degradation. By facilitating the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, it enables the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid involves the formation of a ternary complex. The compound serves as a linker in a PROTAC, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . This facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Temporal Effects in Laboratory Settings
Given its role in PROTAC development, it is likely that its effects would be observed over the course of the protein degradation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety is then attached to the piperidine ring through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC development.
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A similar compound used in PROTAC synthesis.
(1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker used in PROTAC development.
Uniqueness
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is unique due to its semi-flexible nature, which allows for better optimization of drug-like properties and enhanced efficacy in targeted protein degradation. This flexibility distinguishes it from more rigid linkers, providing a balance between stability and adaptability in PROTAC design .
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPUCNATSURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627024 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170838-26-3 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















